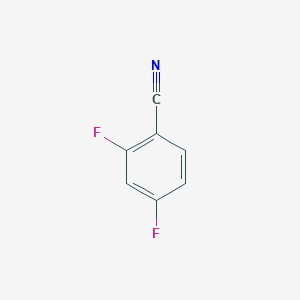

2,4-Difluorobenzonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,4-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFDXXUKKMEQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192582 | |

| Record name | 2,4-Difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3939-09-1 | |

| Record name | 2,4-Difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3939-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003939091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4A8BQ9ZWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluorobenzonitrile: Properties, Synthesis, and Applications

Foreword: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating physicochemical and biological properties. 2,4-Difluorobenzonitrile (DFBN) stands out as a preeminent example of a versatile fluorinated building block. Its unique electronic architecture, arising from the synergistic effects of two electron-withdrawing fluorine atoms and a cyano group on an aromatic ring, provides a powerful platform for constructing complex molecular targets. This guide offers an in-depth exploration of the core chemical properties, synthetic accessibility, and diverse applications of DFBN, tailored for researchers, chemists, and professionals in drug development.

Molecular Profile and Physicochemical Characteristics

This compound is a white to off-white crystalline solid at room temperature.[1] Its fundamental properties are summarized below, providing a foundational dataset for its use in synthesis and process development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 3939-09-1 | [2][3][4] |

| Molecular Formula | C₇H₃F₂N | [2][3][5] |

| Molecular Weight | 139.10 g/mol | [2][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 47-49 °C | [2][3] |

| Boiling Point | 181.6 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | 63.6 ± 21.8 °C | [3] |

| InChIKey | LJFDXXUKKMEQKE-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC(=C(C=C1F)F)C#N |[5] |

Spectroscopic Signature: A Guide to Structural Verification

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The data presented below are characteristic of the compound's unique electronic and vibrational environment.

Table 2: Key Spectroscopic Data for this compound

| Technique | Solvent/Method | Characteristic Peaks/Signals | Reference(s) |

|---|---|---|---|

| ¹H NMR | CDCl₃ | Aromatic protons exhibit complex multiplets due to H-F and H-H coupling, typically in the range of 7.0-7.8 ppm. | [6] |

| ¹³C NMR | CDCl₃ | Aromatic carbons show signals between ~100-165 ppm, with large C-F coupling constants. The nitrile carbon (C≡N) appears around 110-120 ppm. Carbons attached to fluorine (C2, C4) show distinct doublet patterns. | [7][8] |

| FTIR | KBr Pellet/Nujol | Strong C≡N stretch at ~2230 cm⁻¹. Strong C-F stretching bands in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands are also present. | [9][10][11] |

| Mass Spec. (EI) | GC-MS | Molecular ion (M⁺) peak at m/z = 139. Key fragment ion at m/z = 112, corresponding to the loss of HCN. |[5] |

Synthesis: Accessing a Key Intermediate

The practical utility of a building block is contingent on its efficient and scalable synthesis. This compound is commonly prepared via the dehydration of 2,4-difluorobenzamide, a robust and high-yielding method.

Experimental Protocol: Synthesis of this compound via Dehydration

This protocol describes a laboratory-scale synthesis from 2,4-difluorobenzamide using phosphorus oxychloride (POCl₃) as the dehydrating agent.

Materials:

-

2,4-Difluorobenzamide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, dissolve 2,4-difluorobenzamide (1.0 eq) in anhydrous DMF.

-

Cool the solution to -15 °C using an appropriate cooling bath.

-

Slowly add phosphorus oxychloride (5.0 eq) dropwise to the cooled solution, maintaining the internal temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at -15 °C for 30 minutes, then let it warm to room temperature.

-

Continue stirring at room temperature for approximately 7 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, slowly and carefully pour the reaction mixture into a vessel containing crushed ice with vigorous stirring. This will precipitate the solid product.

-

Isolate the crude this compound by vacuum filtration and wash the solid with cold water.

-

The product can be further purified by recrystallization or sublimation to yield a white crystalline solid.

Causality and Trustworthiness Note: The use of a powerful dehydrating agent like POCl₃ is critical for the efficient conversion of the primary amide to the nitrile. The reaction is performed at low initial temperatures to control the exothermic nature of the POCl₃ addition. Pouring the reaction mixture onto ice serves a dual purpose: it hydrolyzes the excess POCl₃ and phosphorus-containing byproducts while simultaneously precipitating the less polar organic product. This self-validating system ensures a high-yield synthesis with a straightforward purification process.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: A Hub for Molecular Elaboration

The reactivity of this compound is dominated by two key features: the activated aromatic ring and the versatile nitrile functional group.

Nucleophilic Aromatic Substitution (SₙAr)

Expertise & Causality: The powerful electron-withdrawing effects of the ortho-fluorine and para-cyano group render the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles. The fluorine atom at the C4 position (para to the nitrile) is particularly activated and sterically accessible, making it the primary site for substitution.[1] This high degree of regioselectivity is a cornerstone of its utility in targeted synthesis.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

General Protocol: SₙAr with an Alcohol Nucleophile

-

To a dry flask under an inert atmosphere, add this compound (1.0 eq), an alcohol (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add an anhydrous polar aprotic solvent, such as DMF or DMSO.

-

Heat the mixture with stirring. The reaction temperature can range from room temperature to >100 °C depending on the nucleophilicity of the alcohol.

-

Monitor the reaction to completion.

-

Perform an aqueous workup to remove the base and solvent, followed by extraction and purification (e.g., column chromatography) to isolate the corresponding aryl ether.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into several other important moieties.

-

Reduction to Amines: The nitrile can be reduced to a primary amine (2,4-difluorobenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Raney Nickel).[12][13] This transformation is crucial for introducing a key pharmacophore in many drug molecules.

-

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed to form 2,4-difluorobenzoic acid.

-

Reaction with Organometallics: Grignard reagents or organolithium compounds add to the nitrile carbon to form, after hydrolysis, ketones.

Experimental Protocol: Reduction to 2,4-Difluorobenzylamine

This protocol describes a catalytic hydrogenation method.

Materials:

-

This compound

-

Raney Nickel (catalyst)

-

2-Propanol (solvent)

-

Aqueous Ammonia (25%)

-

Hydrogen gas source

-

High-pressure reactor

Procedure:

-

Charge a high-pressure reactor with Raney Nickel, 2-propanol, and aqueous ammonia.[12]

-

Seal the reactor and flush sequentially with nitrogen and then with hydrogen gas.

-

Heat the mixture to 60-80 °C and pressurize with hydrogen to 10 kg/cm ².[12]

-

Prepare a solution of this compound in 2-propanol.

-

Feed the nitrile solution into the reactor at a controlled rate over several hours while maintaining temperature and pressure.[12]

-

After the addition is complete, continue the reaction until GC analysis confirms the consumption of the starting material.

-

Cool the reactor to room temperature, carefully vent the hydrogen pressure, and flush with nitrogen.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Concentrate the filtrate to remove ammonia and water. The crude 2,4-difluorobenzylamine can then be purified by vacuum distillation.[12]

Applications in Drug Discovery and Materials Science

The true value of this compound is realized in its application as a cornerstone intermediate in the synthesis of high-value molecules.

Medicinal Chemistry Keystone

The 2,4-difluorophenyl motif is a privileged structure in medicinal chemistry. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and increase bioavailability.

-

Antiviral Agents: The derivative, 2,4-difluorobenzylamine, is a critical intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir.[14]

-

Alzheimer's Disease Research: this compound has been utilized as a building block for functionalized triazolopyrimidine derivatives, which have been studied for their potential in treating Alzheimer's disease.[1] These compounds are often designed as multi-target agents, for instance, inhibiting cholinesterases.[15][16][17]

-

Other Therapeutic Areas: It serves as a precursor for antifungal agents, kinase inhibitors, and novel androgen receptor antagonists.

Synthetic Pathway Visualization

Caption: General synthetic routes from DFBN to complex APIs.

Advanced Materials

-

High-Performance Polymers: this compound undergoes polycondensation reactions with bisphenols to form cyclic oligoethers and poly(benzonitrile ether)s, which are materials with high thermal stability.[2]

-

Organic Electronics: It is used to synthesize fluorinated tetrazole ligands.[1] These ligands can form iridium complexes that exhibit strong blue light photoluminescence, making them promising candidates for use in Organic Light-Emitting Diodes (OLEDs) and as photoredox catalysts.[1]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin irritation and serious eye irritation.[2] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its predictable regioselectivity in SₙAr reactions, coupled with the synthetic versatility of its nitrile group, provides chemists with a reliable and powerful platform for innovation. From life-saving pharmaceuticals to next-generation electronic materials, the influence of this fluorinated building block is both profound and expanding, underscoring the critical role of rational design in advancing chemical sciences.

References

-

SpectraBase. (2025). This compound - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

- Asian Journal of Physics. (n.d.). FTIR and Raman spectra of this compound.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (n.d.). Triazolopyridopyrimidine: A New Scaffold for Dual-Target Small Molecules for Alzheimer's Disease Therapy. Available at: [Link]

-

ResearchGate. (2025). Synthesis and screening of triazolopyrimidine scaffold as multi-functional agents for Alzheimer's disease therapies. Available at: [Link]

-

Bentham Science. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

- Google Patents. (n.d.). CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.

-

PubMed. (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Available at: [Link]

-

ResearchGate. (2025). (PDF) Triazolopyridopyrimidine: A New Scaffold for Dual-Target Small Molecules for Alzheimer's Disease Therapy. Available at: [Link]

-

SpectraBase. (2025). This compound - Optional[1H NMR] - Spectrum. Available at: [Link]

-

NIST. (n.d.). 2,5-Difluorobenzonitrile. WebBook. Available at: [Link]

-

ResearchGate. (2016). (PDF) FTIR and Raman spectra of this compound. Available at: [Link]

-

Chemsrc. (2025). This compound | CAS#:3939-09-1. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. (2016). FT-IR and FT-Raman Spectra of 2,6-Difluorobenzonitrile. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 2,4-二氟苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CAS#:3939-09-1 | Chemsrc [chemsrc.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound | C7H3F2N | CID 77545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. asianjournalofphysics.com [asianjournalofphysics.com]

- 10. This compound(3939-09-1) IR Spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-Depth Technical Guide to 2,4-Difluorobenzonitrile (CAS 3939-09-1): Synthesis, Reactivity, and Applications

In the landscape of modern drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for modulating physicochemical and biological properties. This compound (CAS 3939-09-1) has emerged as a preeminent building block in this domain. This versatile intermediate, characterized by a benzene ring substituted with two fluorine atoms and a cyano group, offers a unique combination of reactivity and stability. The electron-withdrawing nature of both the nitrile function and the fluorine substituents profoundly influences the electronic character of the aromatic ring, making it a valuable precursor for a multitude of advanced chemical entities.[1]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into the core properties, synthesis, mechanistic reactivity, and key applications of this compound. The content moves beyond simple procedural descriptions to explain the causality behind its synthetic utility, empowering scientists to leverage this critical intermediate in their research and development programs.

Core Physicochemical Properties and Safety Data

This compound is typically a white to off-white crystalline solid under standard laboratory conditions.[2][3][4] Its physical and chemical characteristics are pivotal to its handling, storage, and reactivity in synthetic protocols.

Summary of Properties

| Property | Value | Source(s) |

| CAS Number | 3939-09-1 | [5] |

| Molecular Formula | C₇H₃F₂N | [3][5] |

| Molecular Weight | 139.10 g/mol | [5] |

| Appearance | White to off-white crystalline solid/powder | [2][3][5][6] |

| Melting Point | 47-49 °C | [2][5] |

| Boiling Point | 181.6 - 189 °C at 760 mmHg | [3][4][7] |

| Density | ~1.26 g/cm³ | [3][4] |

| Flash Point | 63.6 °C - 113 °C (closed cup) | [3] |

| Solubility | Soluble in methanol | [4] |

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling in a controlled laboratory environment.

-

Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4). It is also known to cause skin and serious eye irritation.[6][8][9]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[6][9] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][10]

-

First Aid: In case of skin contact, wash immediately with plenty of water.[9] For eye contact, rinse cautiously with water for several minutes.[6][9] If ingested or inhaled, seek immediate medical attention.[6][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

Core Reactivity: The Principles of Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is fundamentally rooted in its susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of its electronic structure. The potent electron-withdrawing capabilities of the nitrile group (-CN) and the fluorine atoms (-F) render the aromatic ring electron-deficient and thus highly activated for attack by nucleophiles.[12][13]

The substitution does not occur randomly. The fluorine atom at the C4 position (para to the nitrile group) is the primary site of substitution. This regioselectivity is governed by two key factors:

-

Electronic Activation: The electron-withdrawing nitrile group stabilizes the negative charge in the intermediate (the Meisenheimer complex) most effectively when the nucleophile attacks at the ortho or para positions.

-

Steric Hindrance: The C4 position is less sterically hindered than the C2 position (ortho), making it more accessible to incoming nucleophiles.[5]

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing a fluorine, forming a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex. In the second, typically rapid step, the fluoride ion is eliminated, restoring the aromaticity of the ring.

Synthesis Methodologies

This compound is produced exclusively through synthetic routes, with industrial-scale production favoring high-yield catalytic processes.[1] Two primary strategies dominate its preparation.

Method A: Catalytic Cyanation of 2,4-Difluorobromobenzene

A prevalent industrial method involves the cyanation of a halogenated precursor, such as 2,4-difluorobromobenzene. This can be achieved through palladium-catalyzed reactions or modified Rosenmund-von Braun conditions.[1] A Chinese patent details a process using a combined catalyst system that provides high yields and purity.[14]

-

Reactor Setup: To a dry, nitrogen-purged reactor equipped with a mechanical stirrer and reflux condenser, add 2,4-difluorobromobenzene (1.0 eq), an alkylbenzene solvent (e.g., toluene), and sodium cyanide (1.2 eq).[14]

-

Catalyst Addition: Add the catalyst system consisting of cuprous iodide (0.1 eq), potassium iodide (0.2 eq), and N,N'-dimethylethylenediamine (1.0 eq).[14]

-

Reaction: Heat the mixture to 110-130 °C and stir vigorously under a nitrogen atmosphere for 24-36 hours.[14]

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Purification: The filtrate is concentrated, and the crude product is purified by vacuum distillation to yield this compound as a white crystalline solid (Yield: ~81%, Purity: >98%).[14]

Method B: Dehydration of 2,4-Difluorobenzamide

An alternative route involves the dehydration of the corresponding amide, 2,4-difluorobenzamide, using a strong dehydrating agent like phosphorus oxychloride (POCl₃).[1][2]

-

Reactant Preparation: In a three-necked flask, dissolve 2,4-difluorobenzamide (1.0 eq) in dry N,N-dimethylformamide (DMF) and cool the solution to -15 °C.[2][15]

-

Reagent Addition: Slowly add phosphorus oxychloride (5.0 eq) dropwise, maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature.[2][15]

-

Reaction: Continue stirring at room temperature for approximately 7 hours.[2][15]

-

Work-up: Upon completion, slowly pour the reaction solution into a vessel containing crushed ice to precipitate the product.[2][15]

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound (Yield: ~83%).[2][15]

Spectroscopic Characterization

Full characterization of this compound and its derivatives relies on standard analytical techniques. Spectroscopic data is available through public databases like PubChem, confirming its structure. [8]

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Proton NMR will show complex splitting patterns in the aromatic region due to H-F and F-F coupling. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230-2240 cm⁻¹.

-

Mass Spectrometry (MS): Electron impact or electrospray ionization will show a molecular ion peak corresponding to its molecular weight (139.10). [8]

Conclusion

This compound is more than just a chemical intermediate; it is a powerful enabler of molecular innovation. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, provides a reliable and regioselective method for constructing complex fluorinated molecules. From life-saving pharmaceuticals to next-generation electronic materials, the applications of this building block are extensive and impactful. This guide has provided a comprehensive overview of its properties, synthesis, and utility, offering a foundation for scientists and researchers to confidently and creatively employ this compound in their synthetic endeavors.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.

- Guidechem. (n.d.). This compound 3939-09-1 wiki.

- Ossila. (n.d.). This compound | CAS 3939-09-1.

- Google Patents. (n.d.). CN1962623A - Process for preparing 2,4-difluoro benzonitril.

- West Liberty University. (n.d.). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%.

- ChemicalBook. (n.d.). This compound | 3939-09-1.

- Home Sunshine Pharma. (n.d.). This compound CAS 3939-09-1.

- ChemicalBook. (n.d.). This compound CAS#: 3939-09-1.

- A2B Chem. (n.d.). 3939-09-1 | MFCD00009826 | this compound.

- Sigma-Aldrich. (n.d.). This compound 97 3939-09-1.

- Ossila. (2023). This compound - SAFETY DATA SHEET.

- Thermo Fisher Scientific. (n.d.). CAS RN | 3939-09-1.

- LookChem. (n.d.). 2 4-Difluorobenzonitrile CAS 3939-09-1.

- Core Pioneer. (n.d.). This compound: A Versatile Building Block in Organic Synthesis.

- ChemicalBook. (n.d.). This compound synthesis.

- PubChem. (n.d.). This compound.

- Fisher Scientific. (2024). SAFETY DATA SHEET - this compound.

- Home Sunshine Pharma. (n.d.). This compound CAS 3939-09-1.

- Sparrow Chemical. (n.d.). Fluorobenzonitrile Series.

- Benchchem. (n.d.). The Indispensable Role of 2,4-Difluorobenzylamine in Modern Drug Discovery: A Comparative Analysis.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | 3939-09-1 [chemicalbook.com]

- 3. This compound CAS 3939-09-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound CAS#: 3939-09-1 [m.chemicalbook.com]

- 5. ossila.com [ossila.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. Cas Landing [thermofisher.com]

- 8. This compound | C7H3F2N | CID 77545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. westliberty.edu [westliberty.edu]

- 11. China 2 4-Difluorobenzonitrile CAS 3939-09-1 Manufacturer and Supplier | Starsky [starskychemical.com]

- 12. nbinno.com [nbinno.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google Patents [patents.google.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Spectroscopic Guide to 2,4-Difluorobenzonitrile: Structural Elucidation via NMR, IR, and Mass Spectrometry

Abstract

2,4-Difluorobenzonitrile (CAS No: 3939-09-1; Molecular Formula: C₇H₃F₂N) is a pivotal fluorinated building block in modern chemical synthesis, with significant applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the unique electronic properties conferred by the two fluorine atoms and the versatile reactivity of the nitrile group.[1] An unambiguous structural confirmation and purity assessment of this intermediate is paramount for ensuring the integrity and success of subsequent synthetic steps. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively form the definitive analytical signature of this compound. This document is intended for researchers, chemists, and quality control professionals who rely on precise spectroscopic interpretation for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential to resolve the constitution and substitution pattern of the aromatic ring. The interplay of chemical shifts and spin-spin coupling constants provides a detailed electronic and spatial map of the molecule.

Experimental Protocol: NMR Acquisition

A standardized approach ensures data reproducibility and comparability.

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR, providing a reference point at 0.00 ppm. For ¹⁹F NMR, an external standard like CFCl₃ is often used as a reference.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

Data Acquisition: Standard pulse programs are used for ¹H, ¹³C (with proton decoupling), and ¹⁹F acquisitions. A sufficient number of scans are accumulated to achieve a high signal-to-noise ratio.

¹H NMR Analysis: The Aromatic Protons

The ¹H NMR spectrum reveals three distinct signals corresponding to the three protons on the aromatic ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and fluorine substituents, while the splitting patterns (multiplicities) are dictated by couplings to neighboring protons and fluorine atoms (J-coupling).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [2]

| Assigned Proton | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | 1H | ~7.75 | ddd | J_HH ≈ 8.8, J_HF ≈ 6.5, J_HF ≈ 1.0 |

| H-5 | 1H | ~7.10 | ddd | J_HH ≈ 8.8, J_HF ≈ 8.8, J_HH ≈ 2.5 |

| H-3 | 1H | ~7.02 | ddd | J_HF ≈ 8.8, J_HH ≈ 2.5, J_HF ≈ 2.5 |

-

Expertise & Causality: The proton at the C-6 position is the most downfield (highest ppm) due to the anisotropic effect of the adjacent nitrile group and the deshielding effect of the ortho-fluorine at C-2. Its complex multiplicity arises from coupling to H-5 (ortho coupling, ~8.8 Hz), the fluorine at F-4 (meta coupling, ~6.5 Hz), and a smaller coupling to the fluorine at F-2 (para coupling, ~1.0 Hz). The protons at C-3 and C-5 appear more upfield and exhibit complex splitting from both proton and fluorine neighbors.

¹³C NMR Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum confirms the presence of seven distinct carbon environments. The chemical shifts are significantly influenced by the attached fluorine atoms, which also induce characteristic C-F splitting.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [3]

| Assigned Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F Coupling) | Coupling Constant (¹J_CF, ²J_CF, etc. in Hz) |

| C-4 | ~167.0 | dd | ¹J_CF ≈ 260, ²J_CF ≈ 12 |

| C-2 | ~164.5 | dd | ¹J_CF ≈ 258, ²J_CF ≈ 12 |

| C-6 | ~134.5 | d | ³J_CF ≈ 10 |

| C-5 | ~113.0 | d | ²J_CF ≈ 22 |

| C-1 | ~116.0 | (signal may be weak) | - |

| C-3 | ~106.0 | dd | ²J_CF ≈ 25, ⁴J_CF ≈ 4 |

| CN | ~100.0 | t | ³J_CF ≈ 4 |

-

Expertise & Causality: The carbons directly bonded to fluorine (C-2 and C-4) exhibit the largest downfield shifts and show very large one-bond coupling constants (¹J_CF > 250 Hz), a hallmark of C-F bonds. Other carbons show smaller two-, three-, or four-bond couplings, which are invaluable for definitive assignment. The carbon of the nitrile group (C≡N) appears significantly upfield.

¹⁹F NMR Analysis: The Fluorine Environment

¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms.[4][5] As the two fluorine atoms in this compound are chemically non-equivalent, they produce two distinct signals.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Assigned Fluorine | Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity | Coupling Constants (J, Hz) |

| F-2 | ~ -105 to -115 | ddd | J_FF ≈ 15, J_FH ≈ 9, J_FH ≈ 2.5 |

| F-4 | ~ -100 to -110 | ddd | J_FF ≈ 15, J_FH ≈ 9, J_FH ≈ 6.5 |

-

Expertise & Causality: The precise chemical shifts are sensitive to the solvent and concentration. Each fluorine signal is split by the other fluorine atom (ortho F-F coupling) and by the neighboring protons. This mutual splitting pattern confirms their relative positions on the aromatic ring. The typical chemical shift range for aromatic fluorines is well-established.[6]

Visualization: NMR Coupling Network

The following diagram illustrates the key spin-spin coupling interactions that define the structure of this compound in NMR spectroscopy.

Caption: Key J-coupling interactions in this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by sharp, intense absorptions corresponding to the nitrile, carbon-fluorine, and aromatic moieties.

Experimental Protocol: IR Acquisition

-

Methodology: The spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which requires minimal sample preparation. Alternatively, a KBr pellet method can be used.

-

Data Collection: The spectrum is scanned over the mid-infrared range (4000-400 cm⁻¹). A background scan is collected first and automatically subtracted from the sample scan.

Spectral Interpretation

The key diagnostic peaks in the IR spectrum provide irrefutable evidence for the compound's functional groups.

Table 4: Key Infrared Absorption Bands for this compound [7][8][9]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2230-2240 | Strong, Sharp | C≡N (Nitrile) stretch |

| ~1600-1620 | Medium | Aromatic C=C ring stretch |

| ~1500-1520 | Medium | Aromatic C=C ring stretch |

| ~1250-1300 | Strong | Aryl C-F stretch (asymmetric) |

| ~1100-1150 | Strong | Aryl C-F stretch (symmetric) |

| ~800-900 | Strong | C-H out-of-plane bending |

-

Trustworthiness & Causality: The most definitive peak is the strong, sharp absorption around 2235 cm⁻¹, which is highly characteristic of a nitrile (C≡N) functional group.[10] The presence of two strong bands in the 1300-1100 cm⁻¹ region is indicative of the C-F stretching vibrations. The remaining bands in the aromatic region confirm the presence of the benzene ring.

Visualization: IR Analysis Workflow

Caption: Standard workflow for FTIR spectral analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns upon ionization.

Experimental Protocol: MS Acquisition

-

Ionization Method: Electron Impact (EI) at 70 eV is a standard technique for small, volatile molecules like this compound. It provides a reproducible fragmentation pattern.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Analysis of the Mass Spectrum

The mass spectrum is a plot of ion abundance versus m/z. For this compound (MW = 139.10 g/mol ), the key features are:

-

Molecular Ion (M⁺): A prominent peak at m/z = 139 , corresponding to the intact molecule with one electron removed.[7] The stability of the aromatic ring ensures this peak is easily observable.

-

Key Fragments: The energetically unstable molecular ion breaks apart into smaller, characteristic fragments.

Table 5: Major Fragments in the EI-Mass Spectrum of this compound [7]

| m/z | Relative Intensity | Proposed Fragment / Neutral Loss |

| 139 | High | [C₇H₃F₂N]⁺ (Molecular Ion, M⁺) |

| 112 | Moderate | [M - HCN]⁺ (Loss of hydrogen cyanide) |

| 93 | Low | [C₆H₃F]⁺ (Loss of HCN and F) |

-

Authoritative Grounding: The fragmentation of aromatic compounds is well-documented.[11][12] The molecular ion is typically intense due to the stability of the aromatic system. A common fragmentation pathway for benzonitriles is the loss of a neutral HCN molecule, leading to the formation of a benzyne-type radical cation. Subsequent loss of a fluorine radical can also occur.

Visualization: Primary Fragmentation Pathway

Caption: Dominant EI fragmentation of this compound.

Conclusion

The spectroscopic characterization of this compound is unambiguous when employing a multi-technique approach. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide a definitive map of the molecular skeleton and substitution pattern through chemical shifts and intricate spin-spin coupling networks. Infrared spectroscopy rapidly confirms the presence of the key nitrile and aryl-fluoride functional groups. Finally, mass spectrometry validates the molecular weight via the molecular ion peak and reveals characteristic fragmentation patterns consistent with the aromatic nitrile structure. Together, these datasets form a robust and self-validating analytical package essential for the quality assurance of this critical chemical intermediate in research and development settings.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Prasad, R., & Singh, K. (2001). FTIR and Raman spectra of this compound…. Asian Journal of Physics.

- Zhang, L., et al. (2023). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck. Molecules, 28(12), 4702.

-

Wiley-VCH GmbH. (n.d.). This compound [13C NMR]. SpectraBase. Retrieved from [Link]

-

Sigma-Aldrich Co. LLC. (n.d.). This compound [1H NMR]. SpectraBase. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR and Raman spectra of this compound. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. UCSB Chemistry and Biochemistry. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

John Wiley & Sons, Inc. (n.d.). Guide to Fluorine NMR for Organic Chemists. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine-containing drugs. Retrieved from [Link]

-

YouTube. (2015). Interpreting NMR Spectra 1. Retrieved from [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. biophysics.org [biophysics.org]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. This compound | C7H3F2N | CID 77545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. asianjournalofphysics.com [asianjournalofphysics.com]

- 9. This compound(3939-09-1) IR Spectrum [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

2,4-Difluorobenzonitrile safety data sheet (SDS) and handling

An In-depth Technical Guide to the Safe Handling of 2,4-Difluorobenzonitrile

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No: 3939-09-1). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, offering a deep dive into the causality behind safety measures to foster a culture of intrinsic safety in the laboratory. As a versatile fluorinated building block used in the synthesis of pharmaceuticals and other biologically active compounds, a thorough understanding of its properties is paramount for safe and effective research.[1][2]

Hazard Analysis: Understanding the Intrinsic Risks

This compound is a white to off-white crystalline solid that presents multiple health hazards.[1][3][4] A fundamental understanding of its toxicological and physicochemical properties is the first step in effective risk mitigation. Its hazards are not merely theoretical; they are a direct consequence of its chemical structure—a fluorinated aromatic ring coupled with a reactive nitrile group.

Toxicological Profile

The compound is classified under the Globally Harmonized System (GHS) as acutely toxic, a skin and eye irritant, and a respiratory irritant.[3][5][6][7]

-

Acute Toxicity (Category 4): this compound is harmful if swallowed, if it comes into contact with skin, or if inhaled.[5][6][7] This triple threat necessitates stringent containment and personal protective equipment. The toxicity is significant enough to cause serious health effects upon short-term exposure. While specific metabolic pathways are not detailed in standard safety data sheets, nitrile-containing compounds can, in some cases, metabolize to release cyanide, a potent cellular toxin. Therefore, minimizing exposure through all routes is critical.

-

Skin and Eye Irritation (Category 2): Direct contact with the compound causes skin and serious eye irritation.[5][6][7] The chemical's structure allows it to interact with and disrupt biological tissues, leading to inflammation, redness, and pain. For the eyes, this can result in significant, potentially lasting damage.

-

Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): As a fine powder, the solid form of this compound can be easily aerosolized.[3] Inhalation may cause irritation to the respiratory tract, manifesting as coughing, sore throat, and shortness of breath.[5][6][8]

Physicochemical Hazards

-

Combustibility: This is a combustible solid that will burn if ignited.[8] In the event of a fire, thermal decomposition produces highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[3][5] Hydrogen fluoride is a particularly insidious poison that requires specialized medical treatment upon exposure.

-

Dust Explosion Potential: While not explicitly classified, fine powders of combustible organic solids can form explosive mixtures with air. This risk underscores the need to avoid dust generation during handling.

Physicochemical and Hazard Data Summary

The following tables summarize the key properties and hazard classifications for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3939-09-1 | [3][5][9] |

| Molecular Formula | C₇H₃F₂N | [3][6][9] |

| Molecular Weight | 139.10 g/mol | [6][9] |

| Appearance | White to off-white crystalline solid/powder | [1][3][4] |

| Melting Point | 47-49 °C | [3][4][9] |

| Boiling Point | ~181.6 - 189 °C | [1][9][10] |

| Flash Point | ~113 °C (235.4 °F) - closed cup | [8] |

Table 2: GHS Hazard Identification and Classifications

| Classification | Hazard Statement (H-Code) | Precautionary Codes (P-Codes) | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P301+P312, P330 | [3][6] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P302+P352, P312 | [3][6][7] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P304+P340, P312 | [3][6][7] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P332+P313 | [3][5][6] |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | P305+P351+P338, P337+P313 | [3][5][6] |

| STOT SE (Category 3) | H335: May cause respiratory irritation | P261 | [5][6] |

Risk Management: From Engineering Controls to Personal Protection

A multi-layered approach to risk management is essential. The hierarchy of controls dictates that engineering and administrative controls should be the primary means of protection, with Personal Protective Equipment (PPE) serving as the final barrier.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazard.

-

Ventilation: All handling of this compound powder must be conducted in a well-ventilated area.[3] For weighing and manipulations that could generate dust, a certified chemical fume hood is mandatory.

-

Safety Infrastructure: Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[5] Their proximity is crucial for rapid decontamination in case of an emergency.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedure being performed.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[3][5] If there is a splash hazard, a full-face shield should be worn in addition to goggles.

-

Skin and Hand Protection:

-

Gloves: Handle the material with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[3] Use proper glove removal technique to avoid cross-contamination.[7]

-

Protective Clothing: A flame-resistant lab coat is mandatory. For larger scale work, consider a chemical-resistant apron or coveralls.[5]

-

-

Respiratory Protection: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA or EN 149 approved respirator must be used.[5] For weighing powders, a P95 (US) or P2 (EU) particulate filter is a minimum requirement.[3][7]

Caption: PPE selection workflow based on task-specific risk assessment.

Safe Handling and Hygiene Protocols

-

Avoidance: Prevent all direct contact with the substance. Avoid breathing dust.[5][7]

-

Containment: Keep the container tightly closed when not in use.[3][5]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[5]

-

Storage: Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][5][11]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or release. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or if they feel unwell, seek immediate medical attention.[3][5]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, seek medical advice.[3]

-

Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from a specialist.[3]

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[3]

Accidental Release Measures (Spills)

In the event of a spill, the priority is to ensure personnel safety and contain the release.

Caption: Step-by-step emergency response protocol for a chemical spill.

-

Personal Precautions: Avoid breathing dust and ensure adequate ventilation. Wear the full PPE ensemble as described previously.[7]

-

Containment and Cleanup: Gently sweep up the spilled solid, avoiding any actions that could generate dust.[3] A vacuum cleaner equipped with a HEPA filter is a preferable alternative where practicable.[3] Place the collected material into a suitable, tightly sealed, and clearly labeled container for disposal.

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[3]

Firefighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Special Hazards: Be aware that combustion produces highly toxic hydrogen fluoride and nitrogen oxides.[3][5]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][5]

Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

-

Procedure: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[7] It should be treated as hazardous waste.

-

Packaging: Dispose of unused product and contaminated packaging in the same manner.[7] Do not dispose of it with regular trash or pour it down the drain. Adhere strictly to all local, state, and federal regulations.[3][5]

References

-

This compound | CAS#:3939-09-1. Chemsrc. [Link]

-

Material Safety Data Sheet - this compound. Cole-Parmer. [Link]

-

This compound CAS 3939-09-1. Home Sunshine Pharma. [Link]

-

This compound | C7H3F2N | CID 77545. PubChem. [Link]

-

Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. West Liberty University. [Link]

-

Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. Cole-Parmer. [Link]

-

What to do in a chemical emergency. (2024-10-10). GOV.UK. [Link]

Sources

- 1. This compound CAS 3939-09-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. ossila.com [ossila.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. This compound | 3939-09-1 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C7H3F2N | CID 77545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.cn [capotchem.cn]

- 8. This compound 97 3939-09-1 [sigmaaldrich.com]

- 9. This compound | CAS#:3939-09-1 | Chemsrc [chemsrc.com]

- 10. This compound CAS#: 3939-09-1 [m.chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Physical properties of 2,4-Difluorobenzonitrile (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 2,4-Difluorobenzonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the critical physical properties of this compound, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of data points to offer insights into the practical implications and experimental determination of these properties.

Introduction: The Significance of this compound

This compound (CAS No. 3939-09-1) is an aromatic compound distinguished by the presence of two fluorine atoms and a nitrile group on a benzene ring. This unique combination of functional groups imparts valuable electronic characteristics, enhancing both reactivity and metabolic stability in derivative molecules.[1] Consequently, it has emerged as a versatile intermediate in the synthesis of a wide array of high-value products, including pharmaceuticals, agrochemicals, and advanced materials such as ligands for OLEDs and photoredox catalysts.[1][2][3]

In the pharmaceutical realm, the incorporation of fluorine can significantly improve a drug candidate's pharmacokinetic profile, including its lipophilicity and metabolic resistance.[1][4] this compound serves as a crucial starting material for molecules targeting conditions like Alzheimer's disease and as novel androgen receptor antagonists.[2][3] A thorough understanding of its fundamental physical properties, such as melting and boiling points, is not merely academic; it is essential for ensuring purity, designing robust synthetic routes, and enabling successful scale-up.

Core Physicochemical Properties

The physical state and thermal transition points of this compound are foundational data for any laboratory procedure involving this compound. At ambient temperature, it exists as a white to off-white crystalline solid.[2][5][6] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 3939-09-1 | [7] |

| Molecular Formula | C₇H₃F₂N | [7][8] |

| Molecular Weight | 139.10 g/mol | [7][9] |

| Appearance | White to off-white crystalline solid/powder | [2][5][6] |

| Melting Point | 47-49 °C (literature range spans 43-50 °C) | [2][5][7][8] |

| Boiling Point | 189 °C (at 760 mmHg) | [7][10] |

| 181.6 °C (at 760 mmHg) | [5] | |

| 83 °C (at 23 mmHg) | [11] |

In-Depth Analysis of Thermal Transition Points

Melting Point: A Critical Indicator of Purity

The melting point is one of the most reliable and accessible indicators of a crystalline solid's purity. For a pure compound, the melting transition occurs over a narrow, well-defined temperature range, typically 0.5-1.0 °C.[12][13] The literature values for this compound consistently place its melting point in the range of 47-49 °C.[2][7]

Causality Behind Melting Point Depression: The presence of even small amounts of soluble impurities disrupts the uniform crystal lattice structure of the solid. This disruption weakens the intermolecular forces holding the molecules together, meaning less thermal energy is required to transition the substance from a solid to a liquid state. The result is twofold:

-

Depression: The temperature at which melting begins is lower than that of the pure substance.

-

Broadening: The melting process occurs over a wider temperature range (e.g., >2 °C).[13][14]

Therefore, a researcher observing a melting range of, for example, 42-46 °C for a sample of this compound can immediately infer the presence of impurities without the need for more complex analytical techniques. This makes melting point determination an indispensable tool for quality control and reaction monitoring.

Boiling Point: The Influence of Intermolecular Forces and Pressure

The boiling point reflects the energy required to overcome the intermolecular attractive forces in a liquid to allow it to enter the vapor phase. The reported boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 189 °C.[7][10]

The Critical Role of Pressure: The boiling point of a substance is fundamentally dependent on the external pressure.[12][13] At lower pressures, less energy is needed for the liquid's vapor pressure to equal the external pressure, resulting in a lower boiling point. This principle is exploited in vacuum distillation to purify compounds that might decompose at their atmospheric boiling point. For this compound, the boiling point is significantly reduced to 83 °C at a pressure of 23 mmHg.[11] This demonstrates why it is imperative to report the pressure at which a boiling point is measured; a value without this context is incomplete.

Experimental Protocols for Property Determination

The following protocols describe standard, reliable methods for determining the melting and boiling points of a compound like this compound in a research setting.

Protocol: Melting Point Determination (Capillary Method)

This method provides a precise measurement of the melting range.

Methodology:

-

Sample Preparation: Place a small amount of dry, crystalline this compound onto a clean, dry surface (e.g., a watch glass). Crush the solid into a fine powder.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount (1-2 mm in height) of the sample enters the tube.[12][14] Invert the tube and tap the sealed end firmly on a hard surface to pack the powder tightly at the bottom.

-

Apparatus Setup: Secure the capillary tube to a thermometer with the sample aligned next to the thermometer bulb.[12][14] Insert this assembly into a heating apparatus, such as a Thiele tube or a commercial Mel-Temp device, ensuring the heating medium (e.g., mineral oil) is below the level of the open end of the capillary.[12][15]

-

Initial Determination (Rapid): Heat the apparatus rapidly to get an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination (Slow): Using a fresh sample, heat the apparatus again. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last crystal of the solid melts completely. The melting range is reported as T₁ - T₂.

-

Workflow for Purity Assessment via Melting Point

The following diagram illustrates the logical workflow for using melting point determination to validate the purity of a this compound sample.

Caption: Workflow for assessing the purity of a this compound sample.

Conclusion

The physical properties of this compound, particularly its melting and boiling points, are more than mere data; they are fundamental parameters that inform its handling, purification, and application in complex synthetic procedures. A melting point of 47-49 °C confirms its solid state at room temperature and serves as a direct and reliable measure of its purity. The boiling point, critically dependent on pressure, dictates the conditions required for purification via distillation and for conducting reactions in the liquid phase. For the researchers, scientists, and drug development professionals who rely on this versatile building block, a mastery of these properties and their experimental determination is essential for achieving reproducible and successful outcomes.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.

- Alfa Chemistry. (n.d.). CAS 3939-09-1 this compound.

- ChemicalBook. (n.d.). This compound CAS#: 3939-09-1.

- Ossila. (n.d.). This compound | CAS 3939-09-1.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 3939-09-1.

- Sigma-Aldrich. (n.d.). This compound 97 3939-09-1.

- Ossila. (2023). This compound - SAFETY DATA SHEET.

- Thermo Fisher Scientific. (n.d.). This compound, 98%.

- University of Calgary. (n.d.). Melting point determination.

- Oxford University Press. (n.d.). Determination of Melting points and Boiling points.

- TCI AMERICA. (n.d.). This compound 3939-09-1.

- Home Sunshine Pharma. (n.d.). This compound CAS 3939-09-1.

- ChemicalBook. (n.d.). This compound Chemical Properties,Uses,Production.

- Sigma-Aldrich. (n.d.). This compound 97 3939-09-1 Safety Information.

- PubChem. (n.d.). This compound.

- Chemsrc. (n.d.). This compound | CAS#:3939-09-1.

- SlidePlayer. (n.d.). Determination of melting and boiling points.

- StuDocu. (2021). experiment (1) determination of melting points.

- Studylib. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.

- Sparrow Chemical. (n.d.). Fluorobenzonitrile Series.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3,4-Difluorobenzonitrile: Properties, Applications, and Manufacturing.

- LookChem. (n.d.). This compound CAS 3939-09-1.

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. ossila.com [ossila.com]

- 3. This compound CAS 3939-09-1 [homesunshinepharma.com]

- 4. innospk.com [innospk.com]

- 5. This compound CAS 3939-09-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound | 3939-09-1 [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. A14113.14 [thermofisher.com]

- 9. This compound | C7H3F2N | CID 77545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 3939-09-1 [m.chemicalbook.com]

- 11. This compound | 3939-09-1 | TCI AMERICA [tcichemicals.com]

- 12. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 13. alnoor.edu.iq [alnoor.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. davjalandhar.com [davjalandhar.com]

2,4-Difluorobenzonitrile: A Comprehensive Technical Guide for the Synthetic Chemist

Introduction: The Strategic Advantage of Fluorine in Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine atoms imparts profound and often transformative effects on a molecule's physicochemical and biological properties. 2,4-Difluorobenzonitrile (CAS: 3939-09-1), a crystalline solid at ambient temperature, has emerged as a preeminent fluorinated building block.[1] Its utility stems from a synthetically powerful convergence of functionalities: a benzonitrile moiety and a strategic difluorination pattern on the aromatic ring. This guide provides an in-depth exploration of the core reactivity and practical application of this versatile intermediate for researchers, scientists, and drug development professionals. We will delve into the causality behind its reactivity, present field-proven protocols, and offer a framework for its strategic deployment in complex molecular design.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is a prerequisite for its effective use.

Table 1: Key Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| CAS Number | 3939-09-1 | [1] |

| Molecular Formula | C₇H₃F₂N | [1] |

| Molecular Weight | 139.10 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | 181.6 °C at 760 mmHg | [2] |

| Purity | Typically >98.0% | [1] |

| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons. | [3] |

| ¹³C NMR | Signals for aromatic carbons and the nitrile carbon. | [4] |

| ¹⁹F NMR | Two distinct signals for the fluorine atoms at C-2 and C-4. | [4] |

Core Reactivity I: The Regioselectivity of Nucleophilic Aromatic Substitution (SₙAr)

The dominant and most synthetically valuable feature of this compound is its high reactivity towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of both the nitrile group (-CN) and the fluorine atoms renders the aromatic ring highly electron-deficient, priming it for attack by nucleophiles.[5]

The Causality of C-4 Selectivity

A critical aspect for the synthetic chemist is the pronounced regioselectivity of this reaction. Nucleophilic attack occurs preferentially at the C-4 position (para to the nitrile group).[1][6] This selectivity is not arbitrary; it is a direct consequence of the electronic stabilization afforded to the reaction intermediate.

The SₙAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[7]

-

Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient ring.

-

Elimination Step (Fast): The leaving group (fluoride) is expelled, restoring aromaticity.

When a nucleophile attacks the C-4 position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom of the nitrile group through resonance. This provides substantial stabilization. In contrast, attack at the C-2 position does not allow for such direct delocalization onto the nitrile group, resulting in a higher energy, less stable intermediate. Consequently, the activation energy for the C-4 pathway is significantly lower, making it the overwhelmingly favored reaction pathway.[8] The less sterically hindered nature of the C-4 position further contributes to this preference.[1]

Protocol 1: Selective SₙAr Synthesis of a 4-Amino-2-fluorobenzonitrile Derivative

This protocol details a general, self-validating procedure for the reaction of this compound with an amine nucleophile, a common transformation in the synthesis of pharmaceutical intermediates.[9]

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (e.g., piperidine, morpholine) (1.1 - 1.5 equiv)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv) and the base (2.0 equiv).

-

Solvent & Nucleophile Addition: Under an inert atmosphere, add anhydrous DMF or DMSO to dissolve the solids. Add the amine nucleophile (1.1-1.5 equiv) to the solution via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C. The choice of temperature depends on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. This will precipitate the product and dissolve inorganic salts.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes of the aqueous phase).

-

Washing & Drying: Combine the organic layers and wash with brine to remove residual DMF/DMSO and water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-substituted-2-fluorobenzonitrile product.

Core Reactivity II: Transformations of the Nitrile Group

While SₙAr reactions at the C-4 position are predominant, the nitrile group itself is a versatile functional handle that can be readily transformed into other valuable moieties.[10] This dual reactivity makes this compound a highly strategic starting material.

[3+2] Cycloaddition: Synthesis of Tetrazoles

The nitrile group can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide (NaN₃), to form a tetrazole ring.[11] Tetrazoles are important in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[10] The reaction is frequently catalyzed by a Lewis acid, such as zinc chloride, which activates the nitrile group towards nucleophilic attack by the azide.[12]

Protocol 2: Synthesis of 5-(2,4-Difluorophenyl)-1H-tetrazole

This protocol provides a representative method for the synthesis of a tetrazole from this compound.[10][11]

Materials:

-

This compound (1.0 equiv)

-

Sodium Azide (NaN₃) (1.2 - 1.5 equiv)

-

Zinc Chloride (ZnCl₂) (catalytic amount, e.g., 0.1 equiv) or Triethylammonium Chloride

-

Dimethylformamide (DMF) or water

-

Hydrochloric acid (for workup)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve this compound in DMF or water.

-

Reagent Addition: Add sodium azide and the catalytic amount of zinc chloride.

-

Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and stir vigorously. Monitor the reaction by TLC. The reaction may take several hours to reach completion.

-

Workup: After cooling to room temperature, carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of ~2. This protonates the tetrazole and precipitates it from the solution. Caution: Acidification of residual azide can generate highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Isolation: Collect the precipitated product by vacuum filtration.

-

Purification: Wash the solid product with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine (a benzylamine derivative) using various reducing agents. Catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon (Pd/C) is a common and effective industrial method.[13][14] The resulting 2,4-difluorobenzylamine is a key intermediate for numerous active pharmaceutical ingredients (APIs).[15]

Protocol 3: Catalytic Hydrogenation to 2,4-Difluorobenzylamine

This protocol is based on a reported industrial process and provides a robust method for nitrile reduction.[14]

Materials:

-

This compound (1.0 equiv)

-

Raney Nickel (catalyst, ~5-10% w/w)

-

2-Propanol (IPA) or Ethanol (solvent)

-

Aqueous Ammonia (25%) (optional, to suppress secondary amine formation)

-

Hydrogen Gas (H₂)

-

High-pressure hydrogenation reactor

Step-by-Step Methodology:

-

Reactor Charging: Charge a suitable hydrogenation reactor with Raney Nickel, 2-propanol, and aqueous ammonia.

-

Inerting: Flush the reactor first with nitrogen and then with hydrogen to ensure an inert atmosphere.

-

Heating & Pressurizing: Heat the catalyst slurry to 60-80 °C and pressurize the reactor with hydrogen to the desired pressure (e.g., 10 kg/cm ²).

-

Substrate Addition: Prepare a solution of this compound in 2-propanol. Feed this solution into the reactor at a controlled rate over several hours, maintaining the temperature and pressure.

-

Reaction Monitoring: After the addition is complete, continue the reaction, monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases. Confirm completion with GC or TLC analysis.

-

Workup: Cool the reactor to room temperature and carefully vent the residual hydrogen pressure.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to carefully remove the pyrophoric Raney Nickel catalyst. Wash the catalyst pad with 2-propanol.

-

Purification: Concentrate the filtrate to remove ammonia and solvent. The crude 2,4-difluorobenzylamine can then be purified by vacuum distillation.

Hydrolysis to Carboxylic Acids

Under either acidic or basic conditions with heating, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2,4-difluorobenzoic acid.[16][17] The process first yields an intermediate amide, which is then further hydrolyzed to the carboxylic acid.[17]

Applications in Synthesis

The synthetic utility of this compound is vast, serving as a key starting material in multiple domains:

-

Pharmaceuticals: It is a building block for kinase inhibitors, antifungal agents, and therapeutics targeting neurodegenerative diseases like Alzheimer's.[1][18]

-

Agrochemicals: The fluorinated benzonitrile scaffold is incorporated into advanced herbicides and fungicides, where the fluorine atoms can enhance metabolic stability and biological activity.[19]

-

Materials Science: Derivatives are used in the synthesis of ligands for organic light-emitting diodes (OLEDs) and photoredox catalysts.[1][18] The reaction with sodium azide to form fluorinated phenyltetrazoles has led to iridium complexes with high photoluminescence quantum yields, promising for OLED applications.[18]

Safety & Handling